
Gemifloxacin mesylate
概要
説明
Gemifloxacin mesylate is a synthetic broad-spectrum antibacterial agent used for oral administration . It is used in the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia .
Synthesis Analysis
Gemifloxacin mesylate and its main synthetic impurity can be determined simultaneously using an optimized capillary zone electrophoretic method . Also, new heavy metal complexes of gemifloxacin were synthesized in a 2:1 (L:M) ratio, showing good percent yield .Molecular Structure Analysis
The molecular structure of gemifloxacin mesylate is C18H20FN5O4•CH4O3S . The mesylate salt is a white to light brown solid with a molecular weight of 485.49 .Chemical Reactions Analysis
Gemifloxacin mesylate levels in human plasma can be determined using high-performance liquid chromatography-tandem mass spectrometry . Also, a stability-indicating capillary zone electrophoretic method was validated for the simultaneous determination of gemifloxacin mesylate and its main synthetic impurity .Physical And Chemical Properties Analysis
Gemifloxacin mesylate is considered freely soluble at neutral pH (350 μg/mL at 37ºC, pH 7.0) . The absolute bioavailability of the 320 mg tablet averaged approximately 71% .科学的研究の応用
Antibacterial Treatment
Gemifloxacin mesylate is primarily used as an antibiotic for the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia . It acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV, which are essential for bacterial growth .
Inhibition of Cancer Cell Migration
Research has found that Gemifloxacin mesylate can inhibit migration and invasion of human colon cancer cells . This suggests potential applications in cancer treatment, particularly for colon cancer.
Photocatalytic Applications
Gemifloxacin mesylate has been used in studies related to photocatalysis. For instance, it has been used to test the efficiency of a newly developed photocatalyst based on g-C3N4 in association with a polymeric network of chitosan (CTSN) and platinum (Pt) nanoparticles . The photocatalyst was found to be effective for the elimination of gemifloxacin mesylate under visible light .
Luminescent and Time-Resolved Determination
A novel luminescence-based analytical methodology was established employing a europium (III) complex with 3-allyl-2-hydroxybenzohydrazide (HAZ) as the coordinating ligand for the quantification of gemifloxacin mesylate in pharmaceutical preparations and human plasma samples . This method showed good accuracy with an average recovery of 99% .
Nanocubosomes for Drug Delivery
Gemifloxacin mesylate has been loaded into nanocubosomes for drug delivery applications . These nanocubosomes were found to be effective in the treatment of MRSA corneal infections in a rat model .
作用機序
Target of Action
Gemifloxacin mesylate, also known as Factive, primarily targets two key enzymes in bacteria: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth as they play a crucial role in DNA replication, transcription, repair, and recombination .
Mode of Action
Gemifloxacin is a quinolone/fluoroquinolone antibiotic. Its mode of action depends on blocking bacterial DNA replication by binding itself to DNA gyrase and topoisomerase IV . This binding inhibits the untwisting process required to replicate one DNA double helix into two . Notably, gemifloxacin has 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
The bactericidal action of gemifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . By inhibiting these enzymes, gemifloxacin prevents bacterial DNA replication, transcription, repair, and recombination . This leads to the death of the bacteria, thereby treating the infection.
Pharmacokinetics
Gemifloxacin is taken orally and has a bioavailability of 71% . The drug is excreted through feces (61%) and urine (36%) . The pharmacokinetics of gemifloxacin are approximately linear over the dose range from 40 mg to 640 mg .
Result of Action
The result of gemifloxacin’s action is the death of the bacteria causing the infection. By inhibiting DNA gyrase and topoisomerase IV, gemifloxacin prevents the bacteria from replicating their DNA, which is essential for their growth and survival . This leads to the death of the bacteria, effectively treating the infection .
Action Environment
The action of gemifloxacin can be influenced by various environmental factors. For instance, the presence of other drugs can affect the absorption, distribution, metabolism, and excretion of gemifloxacin, potentially impacting its efficacy . Additionally, patient-specific factors such as age, gender, genetic makeup, and overall health status can also influence the drug’s action .
Safety and Hazards
Gemifloxacin mesylate can cause serious side effects, including tendon problems, side effects on nerves (which may cause permanent nerve damage), serious mood or behavior changes, or low blood sugar (which can lead to coma) . It can also cause damage to the aorta, the main blood artery of the body, which could lead to dangerous bleeding or death .
特性
IUPAC Name |
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)/b22-14+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYMVSQRGZEYAX-CWUUNJJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045948 | |
| Record name | Gemifloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gemifloxacin mesylate | |
CAS RN |
210353-53-0, 204519-65-3 | |
| Record name | Gemifloxacin mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210353-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gemifloxacin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210353530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gemifloxacin mesylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gemifloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEMIFLOXACIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S9F8RL01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


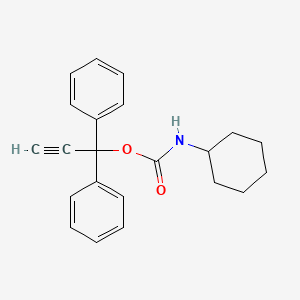
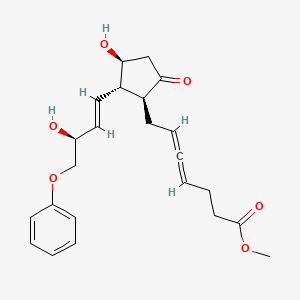
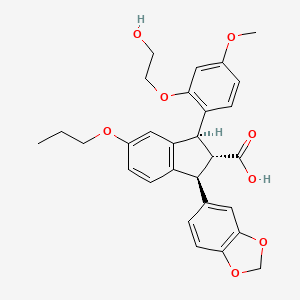
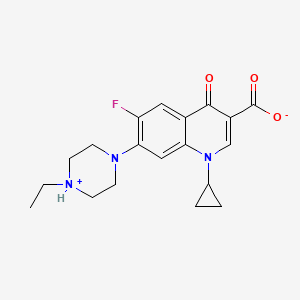
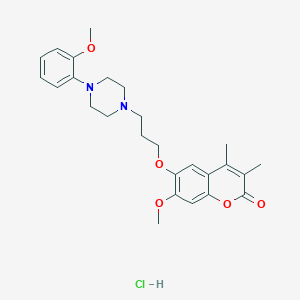
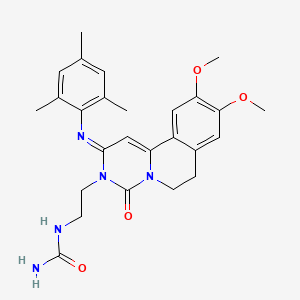
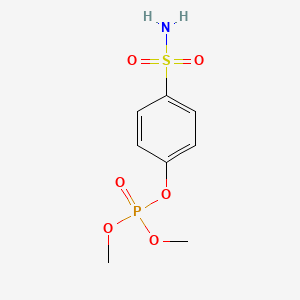
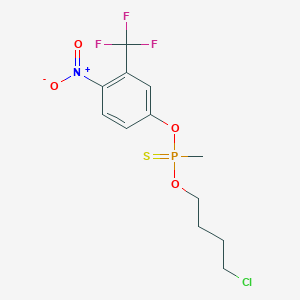
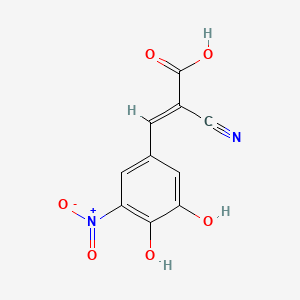
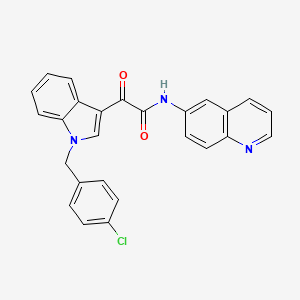
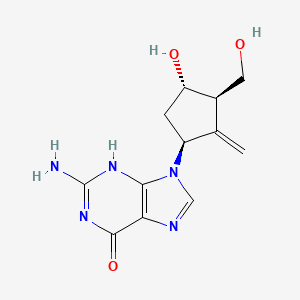
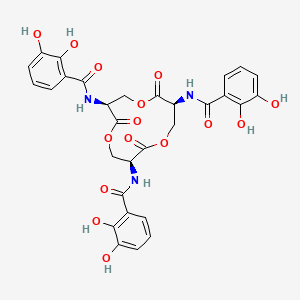

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)